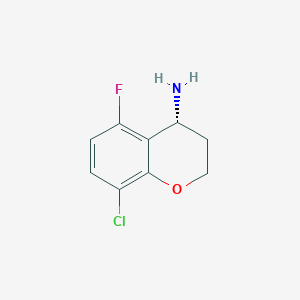
(R)-8-Chloro-5-fluorochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-Chloro-5-fluorochroman-4-amine is a chiral compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of chlorine and fluorine atoms in the structure of ®-8-Chloro-5-fluorochroman-4-amine adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Chloro-5-fluorochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative, such as 5,7-difluorochroman-4-one.
Asymmetric Reduction: The chroman derivative undergoes an asymmetric reduction reaction in the presence of ketone reductase, coenzyme, and a coenzyme circulating system to produce the desired chiral alcohol.
Amination: The chiral alcohol is then subjected to amination reactions to introduce the amine group at the 4-position, resulting in ®-8-Chloro-5-fluorochroman-4-amine.
Industrial Production Methods
Industrial production of ®-8-Chloro-5-fluorochroman-4-amine may involve similar synthetic routes but on a larger scale. The use of biocatalysts and environmentally friendly solvents can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-8-Chloro-5-fluorochroman-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
®-8-Chloro-5-fluorochroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-8-Chloro-5-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
®-5,7-Difluorochroman-4-amine: Similar in structure but lacks the chlorine atom.
®-8-Chloro-5-fluorochroman-4-ol: Similar but contains a hydroxyl group instead of an amine group.
Uniqueness
®-8-Chloro-5-fluorochroman-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it a valuable molecule for stereochemical studies and the development of enantiomerically pure drugs.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
(4R)-8-chloro-5-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m1/s1 |
InChI Key |
REXMYOGKXMUMRV-SSDOTTSWSA-N |
Isomeric SMILES |
C1COC2=C(C=CC(=C2[C@@H]1N)F)Cl |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13020316.png)
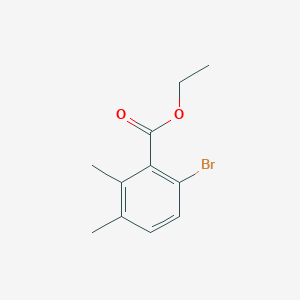
![4-Isopropylbenzo[d][1,3]dioxole](/img/structure/B13020331.png)
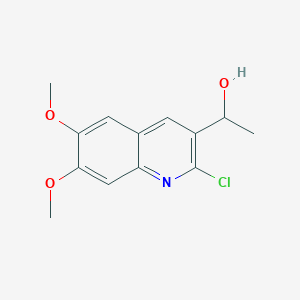
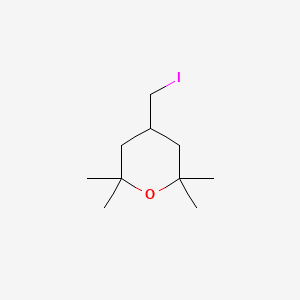
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B13020345.png)
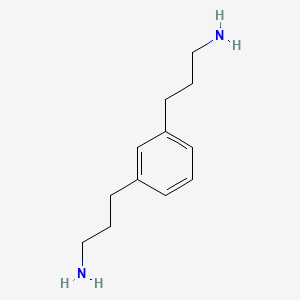
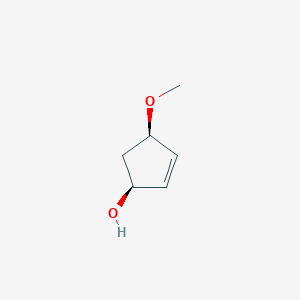
![5-Fluorobicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13020367.png)
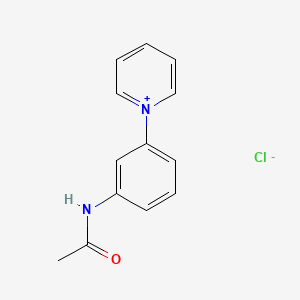
![Methyl 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate](/img/structure/B13020379.png)

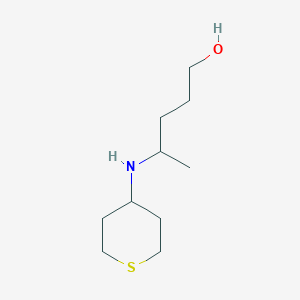
![ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13020398.png)
